(2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine
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Overview
Description
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine, also known as MP2P, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a chiral amine that can be synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in the regulation of mood, motivation, and reward. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine may also act as a monoamine oxidase inhibitor, which could further enhance its effects on neurotransmitter systems.
Biochemical and Physiological Effects:
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been found to have a range of biochemical and physiological effects. In animal studies, (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety and depression-like behaviors. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine has also been found to have neuroprotective effects, which could have potential applications in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine in lab experiments is its versatility. (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine can be easily synthesized using various methods, and it can be used as a starting material for the synthesis of a range of compounds with potential pharmacological activity. However, there are also some limitations to using (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine in lab experiments. For example, the mechanism of action of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine is not fully understood, which could make it difficult to interpret the results of experiments. Additionally, (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine is a chiral compound, which means that it exists in two enantiomeric forms. This could complicate experiments that require the use of a specific enantiomer.
Future Directions
There are several future directions for research on (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine. One area of interest is the development of new compounds based on (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine that have potential therapeutic applications. Another area of interest is the elucidation of the mechanism of action of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine, which could provide insights into the regulation of neurotransmitter systems in the brain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine, which could have implications for the treatment of various neurological disorders.
Synthesis Methods
There are several methods for synthesizing (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine, including the reductive amination of 2-acetylpyridine with methylamine, the reaction of 2-bromo-4-methoxypyridine with 1-aminopropane, and the reaction of 2-bromo-4-methoxypyridine with 1-propanamine. Each of these methods has been used successfully to produce (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine with high purity and yield.
Scientific Research Applications
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been studied for its potential applications in a range of scientific research areas, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been used as a precursor for the synthesis of various compounds with potential therapeutic properties. In neuroscience, (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been studied for its effects on neurotransmitter systems, and it has been found to have potential applications in the treatment of neurological disorders. In drug discovery, (2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine has been used as a starting material for the synthesis of new compounds with potential pharmacological activity.
properties
IUPAC Name |
(2S)-2-(4-methoxypyridin-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)9-5-8(12-2)3-4-11-9/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWJCBFXORRLFZ-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC(=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=CC(=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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